(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNZFDETCOCCF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate typically involves the esterification of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, also known by its CAS number 21165-11-7, features a molecular formula of C10H12O4. The structure includes a methoxy group attached to a phenyl ring, which contributes to its reactivity and potential applications in synthesis and medicinal chemistry.
Synthesis of Pharmaceuticals
One of the primary applications of this compound is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of biologically active molecules, particularly in the synthesis of anti-inflammatory and analgesic agents. The compound's hydroxyl and methoxy groups enhance its reactivity, making it suitable for various chemical transformations.
Table 1: Synthesis Applications
| Application Area | Example Compounds | Notes |
|---|---|---|
| Anti-inflammatory Drugs | Phenylpropanoids | Used in the synthesis of hybrid compounds. |
| Analgesics | Non-steroidal anti-inflammatory drugs (NSAIDs) | Potential precursor for novel analgesics. |
Agrochemical Intermediates
This compound is also utilized in the agrochemical industry as an intermediate for developing fungicides and herbicides. Its structural features allow it to interact with biological systems effectively, leading to the creation of compounds that can inhibit fungal growth or weed proliferation.
Case Study: Fungicidal Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant fungicidal properties against various plant pathogens, including Aspergillus and Penicillium species. These findings suggest potential agricultural applications where these compounds can be used to protect crops from fungal infections.
Material Science
In material science, this compound has been explored for its potential use in developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for creating advanced materials used in catalysis and sensor technology.
Table 2: Material Science Applications
| Application Area | Potential Uses | Notes |
|---|---|---|
| Catalysis | Metal complexes | Enhances catalytic activity in reactions. |
| Sensors | Chemical sensors | Used in detecting environmental pollutants. |
Research and Development
The compound has been the subject of numerous studies focusing on its chemical behavior and potential applications. Recent research has employed this compound in various synthetic methodologies, including:
- Reactions with electrophiles : The compound can undergo electrophilic aromatic substitution, making it useful for synthesizing more complex aromatic systems.
- Functionalization : Its hydroxyl group allows for further functionalization, enabling the creation of diverse derivatives with tailored properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, highlighting differences in substituents, stereochemistry, and applications:
Physicochemical Properties
- Hydrophilicity: The α-hydroxy group in (R)-methyl 2-hydroxy-2-(2-methoxyphenyl)acetate increases polarity compared to non-hydroxylated analogues like methyl 2-(2-methoxyphenyl)acetate. This affects solubility in aqueous media and chromatographic behavior .
- Thermal Stability : Esters with electron-withdrawing groups (e.g., sulfamoyl in ) exhibit lower thermal stability due to increased susceptibility to hydrolysis.
Pharmacological and Industrial Relevance
- Chiral Specificity: The (R)-enantiomer may show distinct biological activity compared to (S)-forms. For example, (R)-methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is investigated for its role in neuroactive compound synthesis .
- Precursor Utility: Non-hydroxylated derivatives like methyl 2-phenylacetoacetate are precursors for psychoactive substances (e.g., amphetamines), highlighting regulatory significance .
Biological Activity
(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.34 g/mol
- Chirality : The compound exists as a chiral molecule, with the (R)-enantiomer being the focus of biological evaluations.
The biological activity of this compound is attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), thereby promoting cell death in malignant tissues.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and HeLa (cervical cancer).
- IC50 Values : Preliminary studies suggest that the compound displays IC50 values in the low micromolar range, indicating potent antiproliferative effects .
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 | 5.0 | High |
| HT-29 | 7.5 | Moderate |
| HeLa | 6.0 | High |
Mechanistic Studies
In vitro studies have demonstrated that this compound can significantly inhibit histone deacetylases (HDACs), which are critical for regulating gene expression related to cell cycle and apoptosis:
- HDAC Inhibition : Compounds similar to this compound showed a residual activity reduction of 40-75% in HDAC assays, confirming their potential as HDAC inhibitors .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Bioavailability : With a molecular weight below 500 g/mol, it is expected to have good bioavailability.
- Metabolism : The compound can undergo various metabolic transformations including oxidation and reduction, which may affect its biological activity and therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antiproliferative Activity : In a study examining derivatives of methoxy-substituted phenolic compounds, it was found that variations in methoxy group positioning significantly influenced cytotoxicity against cancer cell lines .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents may enhance its anticancer effects, suggesting potential for combination therapies .
Q & A
Q. What are the primary synthetic routes for (R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield and enantiomeric purity?
The synthesis typically involves esterification of 2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol under acidic catalysis (e.g., sulfuric or hydrochloric acid). Key parameters include:
- Catalyst selection : Acidic catalysts enhance esterification efficiency, but excess may lead to side reactions .
- Solvent polarity : Polar solvents like methanol improve reactant solubility but may require reflux conditions (~60–80°C) to drive the reaction .
- Chiral resolution : Enantiomeric purity can be achieved via chiral chromatography or asymmetric catalysis, though scalability remains a challenge .
Q. Which analytical techniques are essential for structural and stereochemical validation of this compound?
- X-ray crystallography : Resolves absolute configuration and bond parameters (e.g., C-O bond lengths, dihedral angles) using software like SHELXL or OLEX2 .
- NMR spectroscopy : H and C NMR confirm methoxy and ester group placement; NOESY detects spatial proximity of stereogenic centers .
- Circular Dichroism (CD) : Verifies enantiomeric excess by comparing experimental spectra with computational models .
Advanced Research Questions
Q. How can experimental design be optimized to improve enantioselectivity during synthesis?
- DoE (Design of Experiments) : Systematically vary catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (e.g., methanol vs. THF) to identify optimal conditions .
- Flow microreactors : Enhance mixing and heat transfer, reducing racemization risks observed in batch processes .
- Chiral auxiliaries : Temporarily introduce removable chiral groups to steer stereochemistry, followed by cleavage under mild conditions .
Q. How should researchers address contradictions between spectroscopic data and computational models in stereochemical assignments?
- Multi-technique validation : Cross-validate NMR/NOESY data with X-ray crystallography to resolve ambiguities in spatial arrangements .
- Vibrational CD (VCD) : Provides complementary data to electronic CD, improving confidence in stereochemical predictions .
- DFT calculations : Use software like Gaussian to simulate NMR chemical shifts and compare with experimental results .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to enzymes or receptors in real time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular docking : Predicts binding modes using software like AutoDock; validate with mutagenesis studies to identify critical residues .
Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, monitoring degradation via HPLC or LC-MS .
- Hydrolysis kinetics : Track ester bond cleavage rates in aqueous buffers at 25–37°C; use Arrhenius plots to predict shelf-life .
- Solid-state stability : Assess crystallinity changes (via PXRD) and hygroscopicity under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
